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molecular formula C12H14BrNO B3199097 1-[(2-Bromophenyl)methyl]piperidin-4-one CAS No. 1016770-11-8

1-[(2-Bromophenyl)methyl]piperidin-4-one

Cat. No. B3199097
M. Wt: 268.15 g/mol
InChI Key: REJYKLLPTNVXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809352B2

Procedure details

According to the procedure described for Intermediate 31, alkylation of 4-piperidone hydrochloride (1.0 g, 4.0 mmol) with 1-bromo-2-bromomethylbenzene (543 mg, 4.0 mmol) afforded the title compound (882 mg, 82% yield). HR-MS (m/z, MH+): measured 268.15
[Compound]
Name
Intermediate 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
543 mg
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16]Br>>[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Intermediate 31
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-piperidone hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Step Three
Name
Quantity
543 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CN2CCC(CC2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 882 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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